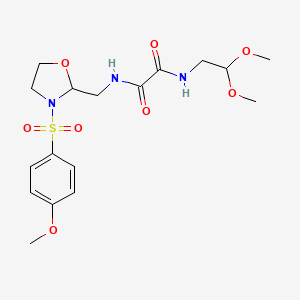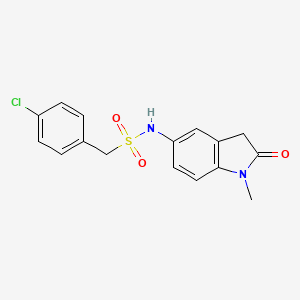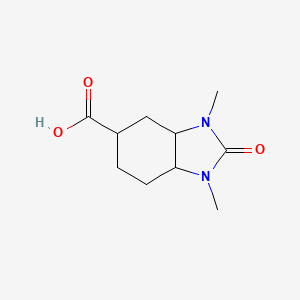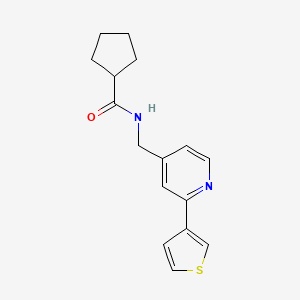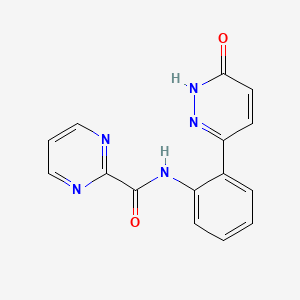
N-(2-(6-oxo-1,6-dihidropiridazin-3-il)fenil)pirimidina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide is a heterocyclic compound that features both pyridazine and pyrimidine rings
Aplicaciones Científicas De Investigación
- ODC como Inhibidor de XO (XOI): Estudios recientes han identificado a ODC como un nuevo inhibidor de XO con una actividad notable . Suprime eficazmente la XO, que juega un papel en la gota y otras afecciones relacionadas.
- Hallazgos Clave: El modelado computacional (3D-QSAR, acoplamiento molecular y análisis de farmacoforo) reveló información sobre las interacciones ODC-XO. Los residuos clave (por ejemplo, Glu802, Arg880, Asn768) contribuyen a su actividad .
- Descubrimiento: Se descubrió que los derivados de ODC exhiben alta afinidad a DprE1, seguridad para la microbiota intestinal y sinergia con rifampicina o etambutol .
- Diseño y Evaluación: Se sintetizaron y probaron nuevos derivados de 6-oxo-1,6-dihidropirimidina-2,5-dicarboxamida para la inhibición de MMP. Mostraron una potente actividad contra MMP 13 .
Inhibición de la Oxidasa de Xantina
Actividad Antimicobacteriana
Inhibición de la Metaloproteinasa de la Matriz (MMP)
Formas Sólidas y Administración de Medicamentos
En resumen, la N-(2-(6-oxo-1,6-dihidropiridazin-3-il)fenil)pirimidina-2-carboxamida (ODC) es prometedora en diversos campos, desde el tratamiento de la gota hasta la terapia antimicobacteriana y más allá. Los investigadores continúan explorando sus aplicaciones multifacéticas, lo que la convierte en un compuesto emocionante para futuras investigaciones. 🌟
Mecanismo De Acción
Target of Action
The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide is the thyroid hormone receptor β (THR-β) . This receptor plays a crucial role in the regulation of lipid levels in the body .
Mode of Action
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide acts as an agonist at the THR-β . This means it binds to the receptor and activates it, leading to a series of biochemical reactions that result in the regulation of lipid levels .
Biochemical Pathways
Upon activation of the THR-β, the compound triggers a series of biochemical reactions that lead to the regulation of lipid levels
Pharmacokinetics
It has been reported that the compound exhibits an excellent safety profile and is efficacious in preclinical models .
Result of Action
The activation of the THR-β by N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide leads to a decrease in low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG) levels . This results in the regulation of lipid levels, which can be beneficial in the treatment of dyslipidemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide typically involves the condensation of a pyridazine derivative with a pyrimidine carboxamide. One common method involves the reaction of 2-aminopyrimidine with 3-(2-bromoacetyl)pyridazine under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phen
Propiedades
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c21-13-7-6-12(19-20-13)10-4-1-2-5-11(10)18-15(22)14-16-8-3-9-17-14/h1-9H,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHOYZXXZMVOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
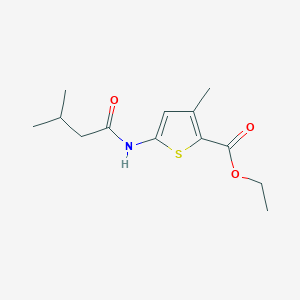
![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)
![3-methyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2494591.png)
![2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2494594.png)
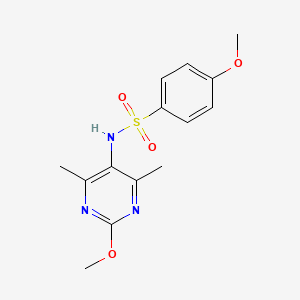
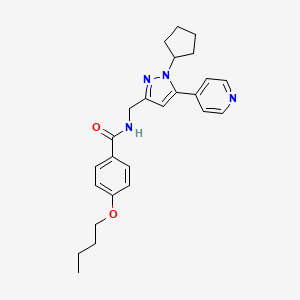

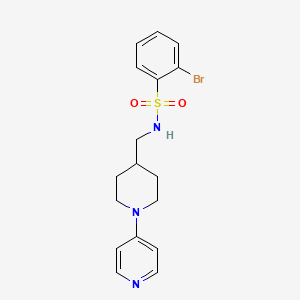
![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)

